molecular formula C16H30O2 B14026557 Tridecan-7-YL acrylate

Tridecan-7-YL acrylate

Cat. No.: B14026557
M. Wt: 254.41 g/mol
InChI Key: OWNNZQXJKCFYSF-UHFFFAOYSA-N
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Description

Tridecan-7-YL acrylate is an organic compound belonging to the family of acrylates, which are esters derived from acrylic acid. This compound is characterized by its long alkyl chain, which imparts unique properties making it valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tridecan-7-YL acrylate typically involves the esterification of acrylic acid with tridecan-7-ol. This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to remove water formed during the esterification process, thus driving the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous flow processes. This method involves the reaction of acrylic acid with tridecan-7-ol in the presence of a catalyst in a tubular reactor. The continuous flow process offers advantages such as improved reaction control, higher yields, and reduced formation of by-products .

Chemical Reactions Analysis

Types of Reactions: Tridecan-7-YL acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Radical Initiators: AIBN, benzoyl peroxide.

    Catalysts: Sulfuric acid, p-toluenesulfonic acid.

    Solvents: Dichloromethane, 1,4-dioxane.

Major Products:

Mechanism of Action

The mechanism of action of Tridecan-7-YL acrylate primarily involves its reactivity as an acrylate ester. The α,β-unsaturated carboxyl group is highly reactive, allowing it to undergo polymerization and addition reactions. In polymerization, the double bond in the acrylate group reacts with radical initiators to form long polymer chains. The resulting polymers exhibit properties such as flexibility, toughness, and resistance to environmental factors .

Comparison with Similar Compounds

Uniqueness of Tridecan-7-YL Acrylate: this compound stands out due to its long alkyl chain, which imparts unique properties such as enhanced flexibility and toughness to the resulting polymers. This makes it particularly valuable in applications requiring durable and resilient materials .

Properties

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

IUPAC Name

tridecan-7-yl prop-2-enoate

InChI

InChI=1S/C16H30O2/c1-4-7-9-11-13-15(18-16(17)6-3)14-12-10-8-5-2/h6,15H,3-5,7-14H2,1-2H3

InChI Key

OWNNZQXJKCFYSF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCCCCC)OC(=O)C=C

Origin of Product

United States

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